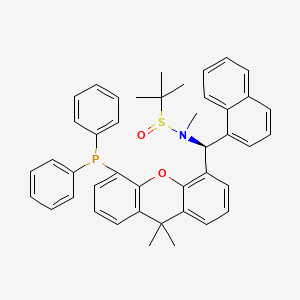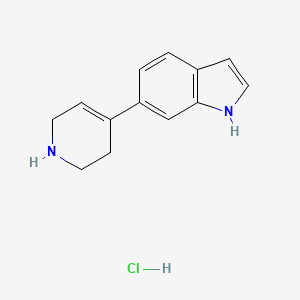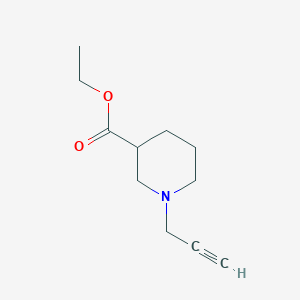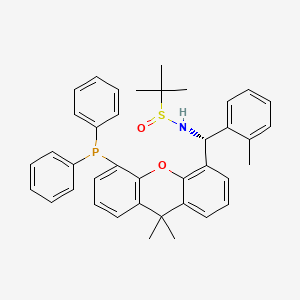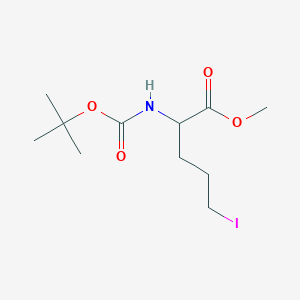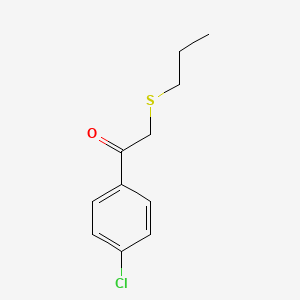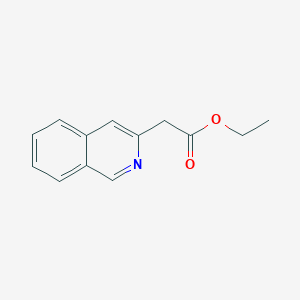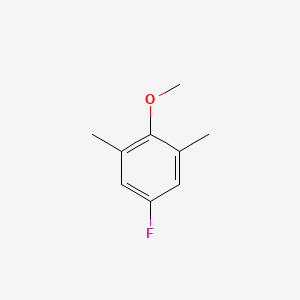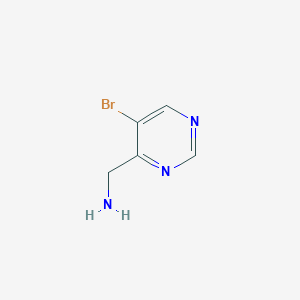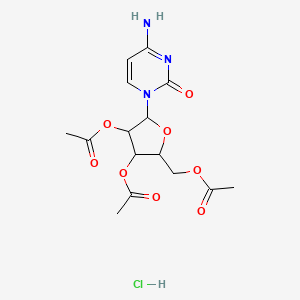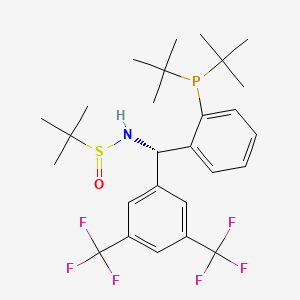![molecular formula C10H14Cl2N4 B13649842 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, making it a significant molecule in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethanamine side chain. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride: Similar structure but with a thiazole ring instead of a pyrazole ring.
2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .
特性
分子式 |
C10H14Cl2N4 |
|---|---|
分子量 |
261.15 g/mol |
IUPAC名 |
2-(3-pyridin-4-yl-1H-pyrazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-4-1-9-7-10(14-13-9)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2,(H,13,14);2*1H |
InChIキー |
HBXUKJWDLZRGEY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NNC(=C2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


